4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine
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Overview
Description
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of benzene, characterized by the presence of a fluorine atom and two methyl groups attached to the nitrogen atoms of the diamine structure.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the compound can form sigma bonds with its targets, leading to the generation of positively charged intermediates .
Biochemical Pathways
Similar compounds have been shown to influence the synthesis of certain molecules, such as alpha-ribazole-5’-phosphate .
Pharmacokinetics
The compound’s molecular weight of 15419 suggests that it may have good bioavailability .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as the formation of new bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-N1,N1-dimethylbenzene-1,2-diamine. For instance, the compound’s storage temperature is 4 degrees Celsius, suggesting that it may be sensitive to heat . Additionally, the compound’s vapor pressure and sorption to aerosols suggest that it may be influenced by atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. One common method includes the following steps:
Nitration: 4-fluoroaniline is nitrated to produce 4-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reduction process is often automated to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential in the development of new drugs, particularly in oncology.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1,2-phenylenediamine: Similar structure but lacks the dimethyl groups.
1,2-diamino-4-fluorobenzene: Another closely related compound with similar properties.
Uniqueness
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to the presence of both fluorine and dimethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAHUVKVINUZTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183251-87-8 |
Source
|
Record name | 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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